N-(9-ethylcarbazol-3-yl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PK095 involves multiple steps, starting with the preparation of intermediate compounds. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized using standard organic synthesis techniques, including condensation reactions and purification steps .
Industrial Production Methods
Industrial production of PK095 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
PK095 undergoes various chemical reactions, including:
Oxidation: PK095 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of PK095.
Substitution: PK095 can participate in substitution reactions, where certain functional groups are replaced by others
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce simpler, reduced forms of PK095 .
Scientific Research Applications
PK095 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the stabilization of mutant proteins.
Biology: Employed in cellular studies to understand the role of p53 in cancer biology.
Medicine: Investigated for its potential therapeutic applications in cancer treatment.
Industry: Utilized in the development of new drugs and therapeutic agents targeting p53 mutants
Mechanism of Action
PK095 exerts its effects by stabilizing mutant forms of the p53 protein. The p53 protein is a key regulator of the cell cycle and apoptosis, and its stabilization helps prevent the uncontrolled cell growth characteristic of cancer. PK095 binds to the mutant p53 protein, preventing its degradation and allowing it to retain its tumor-suppressing functions .
Comparison with Similar Compounds
Similar Compounds
Nutlin-3: Another p53 stabilizer that inhibits the interaction between p53 and MDM2.
RITA: A compound that reactivates p53 by binding to its core domain.
PRIMA-1: Converts mutant p53 to a form that can induce apoptosis in cancer cells
Uniqueness of PK095
PK095 is unique in its specific mechanism of stabilizing mutant p53 proteins, making it a valuable tool in cancer research. Unlike other compounds that may target wild-type p53 or other pathways, PK095 specifically stabilizes mutant forms, providing a targeted approach to cancer therapy .
Properties
Molecular Formula |
C20H18N4O2S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H18N4O2S/c1-2-24-16-6-4-3-5-14(16)15-11-13(7-8-17(15)24)22-19(26)12-27-20-21-10-9-18(25)23-20/h3-11H,2,12H2,1H3,(H,22,26)(H,21,23,25) |
InChI Key |
ALEUTTNIZDFZSP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NC=CC(=O)N3)C4=CC=CC=C41 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.